4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-cyanophenyl)butanamide
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Overview
Description
- The compound’s systematic name provides insight into its structure: it contains a pyrazole ring, a chloro substituent, a nitro group, and a cyanophenyl moiety.
- Its molecular formula is C18H15ClN4O3.
4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-cyanophenyl)butanamide: is a chemical compound with a complex structure. It falls within the class of pyrazole derivatives.
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: The compound serves as a building block for more complex molecules due to its diverse functional groups.
Biology: It may exhibit biological activity, making it relevant for drug discovery.
Medicine: Researchers explore its potential as a therapeutic agent.
Industry: It could be used in the synthesis of specialty chemicals.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets. It might interact with enzymes, receptors, or cellular pathways.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds:
Remember that this compound’s applications and properties are still an active area of research, and its full potential awaits further exploration
Properties
Molecular Formula |
C15H14ClN5O3 |
---|---|
Molecular Weight |
347.75 g/mol |
IUPAC Name |
4-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-(4-cyanophenyl)butanamide |
InChI |
InChI=1S/C15H14ClN5O3/c1-10-14(16)15(21(23)24)19-20(10)8-2-3-13(22)18-12-6-4-11(9-17)5-7-12/h4-7H,2-3,8H2,1H3,(H,18,22) |
InChI Key |
JPKRTVAZUPPEIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCCC(=O)NC2=CC=C(C=C2)C#N)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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